2,4-Diaminomesitylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10392. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDSMYGTJDFNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184994 | |

| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-70-3 | |

| Record name | 2,4,6-Trimethyl-1,3-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminomesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3102-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOMESITYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3JRF5932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Diaminomesitylene chemical properties and structure

An In-depth Technical Guide to 2,4-Diaminomesitylene: Properties, Structure, and Synthesis

Introduction

This compound, also known as 2,4,6-trimethyl-1,3-benzenediamine, is an aromatic amine that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring two amino groups and three methyl groups on a benzene ring, imparts a combination of reactivity and steric hindrance that makes it a valuable component in the development of polymers, dyes, and pharmaceutical intermediates.[2][3] The strategic placement of the amino and methyl groups influences its nucleophilicity, basicity, and potential for hydrogen bonding, while the rigid aromatic core provides a stable scaffold. This guide offers a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and applications of this compound for researchers and professionals in chemistry and drug development.

Molecular Structure and Spectroscopic Profile

The structural characteristics of this compound are fundamental to its chemical behavior. The molecule consists of a benzene ring substituted with two amino (-NH₂) groups at positions 1 and 3, and three methyl (-CH₃) groups at positions 2, 4, and 6.[1] This substitution pattern results in a non-planar arrangement due to steric repulsion between the ortho methyl and amino groups. The molecule is achiral.[4]

Crystallographic Data

X-ray crystallography studies have provided precise data on the bond lengths and angles of this compound. The crystal system is monoclinic with the space group P 1 21/c 1.[1] Key unit cell parameters are:

-

a = 8.1735 Å

-

b = 12.9313 Å

-

c = 8.7300 Å

-

β = 105.803°

This detailed structural information is crucial for computational modeling and understanding intermolecular interactions in the solid state.

Spectroscopic Analysis

The spectroscopic profile of this compound is essential for its identification and characterization.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic proton, the amino protons, and the methyl protons. The single aromatic proton typically appears as a singlet. The protons of the two amino groups will also produce signals, and the three methyl groups will have distinct chemical shifts.[5]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum shows signals for the aromatic carbons and the methyl carbons. The number of unique carbon signals reflects the symmetry of the molecule.[1]

-

Mass Spectrometry : The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at an m/z of 150, corresponding to its molecular weight.[1][6] Other significant peaks are observed at m/z 149 and 135.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. Key vibrations include N-H stretching of the primary amine groups, C-H stretching from the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.[1] The N-H stretching vibrations typically appear as a doublet in the region of 3300-3500 cm⁻¹.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂ | [2] |

| Molecular Weight | 150.22 g/mol | [4] |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 89-91 °C | [2][7] |

| Boiling Point | 297.7 °C at 760 mmHg | [2][7] |

| Density | 1.051 g/cm³ | [2][7] |

| Water Solubility | 22.7 g/L at 20 °C | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Flash Point | 158.4 °C | [2][7] |

| pKa | 5.03 ± 0.10 (Predicted) | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from mesitylene (1,3,5-trimethylbenzene).[3][8] This process is outlined below.

Sources

- 1. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,4,6-Trimethyl-1,3-phenylenediamine(3102-70-3) 1H NMR [m.chemicalbook.com]

- 6. 2,4,6-Trimethyl-1,3-phenylenediamine [webbook.nist.gov]

- 7. This compound, CAS No. 3102-70-3 - iChemical [ichemical.com]

- 8. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical Properties of 2,4,6-trimethylbenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-trimethylbenzene-1,3-diamine, also known by synonyms such as 2,4-Diaminomesitylene and 2,4,6-Trimethyl-m-phenylenediamine, is an aromatic amine with the chemical formula C₉H₁₄N₂.[1][2][3] This compound serves as a versatile intermediate in the synthesis of a variety of specialty chemicals.[4] Its unique structural arrangement, featuring a benzene ring substituted with three methyl groups and two amine functionalities, imparts specific reactivity and characteristics that are of significant interest in several scientific and industrial fields.[4] Notably, it is a key building block in the production of polymers, dyes, pigments, and is explored as a precursor in the synthesis of pharmaceutical compounds.[4][5] A thorough understanding of its physical properties is paramount for its effective and safe utilization in research and development, particularly in the realms of drug discovery and materials science. This guide provides a comprehensive overview of the core physical characteristics of 2,4,6-trimethylbenzene-1,3-diamine, supported by experimental methodologies and expert insights.

Molecular Structure

The molecular structure of 2,4,6-trimethylbenzene-1,3-diamine is fundamental to its physical and chemical properties. The presence of both hydrophobic methyl groups and hydrophilic amine groups on the aromatic ring results in a compound with distinct solubility and reactivity profiles.

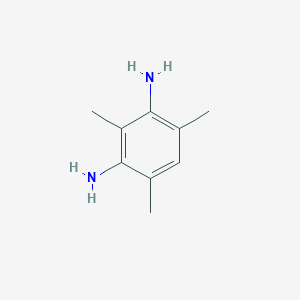

Caption: 2D representation of the 2,4,6-trimethylbenzene-1,3-diamine molecule.

Core Physical Properties

A summary of the key physical properties of 2,4,6-trimethylbenzene-1,3-diamine is presented in the table below. These properties are crucial for designing experimental protocols, understanding its behavior in different environments, and for safety considerations.

| Property | Value | Source(s) |

| CAS Number | 3102-70-3 | [1] |

| Molecular Formula | C₉H₁₄N₂ | [2][3] |

| Molecular Weight | 150.22 g/mol | [2][3] |

| Appearance | White to yellow to orange powder/crystal | [1][5] |

| Melting Point | 89-93 °C | [1] |

| Boiling Point | Data not available (predicted values may be used with caution) | |

| Density | Data not available (predicted values may be used with caution) | |

| Solubility | Soluble in organic solvents | [4] |

| Partition Coefficient (log P) | ~0.41 (at 24.2 °C, pH 4) | [6] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. The following section details the methodologies for measuring key parameters of 2,4,6-trimethylbenzene-1,3-diamine, providing both theoretical grounding and practical steps.

Melting Point Determination via the Capillary Method

The melting point is a critical indicator of a compound's purity. For crystalline solids like 2,4,6-trimethylbenzene-1,3-diamine, a sharp melting range typically signifies high purity.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Experimental Protocol:

-

Sample Preparation: A small amount of 2,4,6-trimethylbenzene-1,3-diamine is finely ground into a powder. The open end of a capillary tube is pressed into the powder.

-

Loading the Capillary: The tube is inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

Caption: Workflow for Melting Point Determination.

Partition Coefficient (log P) Determination by HPLC

The n-octanol/water partition coefficient (log P) is a measure of a compound's lipophilicity and is a crucial parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. A log P of approximately 0.41 indicates that 2,4,6-trimethylbenzene-1,3-diamine is relatively hydrophilic.[6] The HPLC method, as described in OECD Guideline 117, is a reliable and efficient way to determine this value.

Principle: The retention time of a substance in a reversed-phase high-performance liquid chromatography (RP-HPLC) system is correlated with its n-octanol/water partition coefficient. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. Lipophilic compounds have longer retention times.

Experimental Protocol:

-

System Preparation: An HPLC system equipped with a reversed-phase column (e.g., C18) and a suitable detector (e.g., UV) is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer.

-

Calibration: A series of reference compounds with known log P values are injected to create a calibration curve of retention time versus log P.

-

Sample Analysis: A solution of 2,4,6-trimethylbenzene-1,3-diamine is prepared in the mobile phase and injected into the HPLC system.

-

Data Acquisition: The retention time of the compound is recorded.

-

Calculation: The log P of 2,4,6-trimethylbenzene-1,3-diamine is determined by interpolating its retention time on the calibration curve.

Applications and Significance in Research and Development

The physical properties of 2,4,6-trimethylbenzene-1,3-diamine directly influence its application in various fields:

-

Polymer Science: Its diamine nature makes it a valuable monomer for the synthesis of polyamides and polyimides.[5] The melting point and solubility are critical for polymerization process conditions.

-

Dye and Pigment Industry: As a precursor to colorants, its solubility and reactivity are key to achieving desired hues and performance characteristics.[4]

-

Pharmaceutical Development: The partition coefficient (log P) is a vital parameter in predicting the pharmacokinetic behavior of potential drug candidates derived from this molecule.[4] Its solid-state properties, such as melting point and crystalline form, are important for formulation and stability studies.

Safety and Handling

2,4,6-trimethylbenzene-1,3-diamine is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6] It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- TCI Chemicals. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. NIST Chemistry WebBook.

- Specialty Chemical Synthesis: The Value of 2,4,6-Trimethyl-1,3-Phenylenediamine. (n.d.). Retrieved from a specialty chemical supplier's article.

- TCI Chemicals. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine Applications.

- Sigma-Aldrich. (n.d.). 2,4,6-Trimethyl-m-phenylenediamine.

- Fisher Scientific. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine 98.0+%.

- Safety Data Sheet for 2,4,6-Trimethylbenzene-1,3-diamine. (2025-10-13). MilliporeSigma.

Sources

- 1. 2,4,6-Trimethyl-1,3-phenylenediamine [webbook.nist.gov]

- 2. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trimethyl-1,3-phenylenediamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 2,4,6-Trimethylbenzene-1,3,5-triamine | C9H15N3 | CID 855065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 2,4,6-triethylbenzene-1,3-diamine | CAS#:14970-65-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Diaminomesitylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 2,4-Diaminomesitylene, a key aromatic diamine with significant applications in polymer chemistry and as a building block in organic synthesis. The document delves into the historical context of its first preparation, details the prevalent synthetic methodologies, including the nitration of mesitylene and subsequent reduction of the dinitro intermediate, and offers in-depth, step-by-step experimental protocols. Furthermore, this guide presents a thorough characterization of this compound, featuring an analysis of its spectroscopic data (¹H NMR, ¹³C NMR, and IR), and explores its utility in the synthesis of high-performance polyamides.

Introduction and Historical Context

This compound, systematically known as 2,4,6-trimethylbenzene-1,3-diamine, is an aromatic diamine that has garnered interest as a monomer in the synthesis of advanced polymers and as an intermediate in the preparation of various organic compounds.[1][2] Its symmetrically substituted aromatic core, featuring three methyl groups, imparts unique solubility and thermal properties to the polymers derived from it.

The initial synthesis of this compound can be traced back to the pioneering work of German chemists Rudolf Fittig and M. Storer in 1868.[3] Their work, published in Justus Liebigs Annalen der Chemie, laid the foundation for the chemistry of mesitylene and its derivatives. The fundamental approach established in the 19th century, involving the dinitration of mesitylene followed by reduction, remains the most viable and widely practiced synthetic route to this day.

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound is a two-step process that begins with the electrophilic nitration of mesitylene (1,3,5-trimethylbenzene) to yield 2,4-dinitromesitylene. This intermediate is then subjected to a reduction reaction to afford the final product.

Step 1: Dinitration of Mesitylene

The introduction of two nitro groups onto the mesitylene ring is an electrophilic aromatic substitution reaction. The high electron density of the mesitylene ring, due to the activating effect of the three methyl groups, facilitates this reaction. However, controlling the extent of nitration to achieve the desired dinitro product is crucial.

Mechanism of Nitration: The nitration of mesitylene typically employs a nitrating agent, such as a mixture of nitric acid and a strong acid like sulfuric acid, or nitric acid in acetic anhydride. The strong acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The π-electrons of the mesitylene ring attack the nitronium ion, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. A base in the reaction mixture, such as the bisulfate ion, then abstracts a proton from the arenium ion to restore aromaticity and yield the nitrated product.

Step 2: Reduction of 2,4-Dinitromesitylene

The conversion of the nitro groups in 2,4-dinitromesitylene to amino groups is a reduction reaction. Several reducing agents can be employed for this transformation, with the choice often depending on factors such as scale, desired purity, and safety considerations.

Common Reduction Methods:

-

Tin and Hydrochloric Acid (Sn/HCl): This is a classic and reliable method for the reduction of aromatic nitro compounds.[4] Tin metal in the presence of concentrated hydrochloric acid acts as the reducing agent. The reaction proceeds through a series of intermediates, with the tin being oxidized from Sn(0) to Sn(II) and then to Sn(IV). The amine is initially formed as its hydrochloride salt and is liberated by the addition of a base during workup.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[5] Catalytic hydrogenation is often a cleaner method, with water being the only byproduct. However, it requires specialized equipment for handling hydrogen gas under pressure.

-

Other Reducing Agents: Other reagents, such as sodium hydrosulfide, have also been reported for the selective reduction of one nitro group, which is not the desired outcome for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established and reliable procedures. As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2,4-Dinitromesitylene

This procedure is adapted from established nitration methods for aromatic compounds.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Mesitylene | 120.19 | 60.1 g (69.5 mL) | 0.5 |

| Fuming Nitric Acid (90%) | 63.01 | 70 mL | ~1.5 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | ~1.8 |

Procedure:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to below 0 °C.

-

Slowly add the fuming nitric acid to the sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared and cooled, add the mesitylene dropwise from the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture should be carefully maintained between 0 and 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for another 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Pour the reaction mixture slowly onto a large amount of crushed ice (approximately 1 kg) with stirring.

-

The solid 2,4-dinitromesitylene will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.

Expected Yield: 80-90%

Synthesis of this compound

This protocol utilizes the tin and hydrochloric acid reduction method.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dinitromesitylene | 210.19 | 42.0 g | 0.2 |

| Granulated Tin | 118.71 | 107 g | 0.9 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 250 mL | ~3.0 |

| Sodium Hydroxide | 40.00 | ~120 g | ~3.0 |

Procedure:

-

In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, place the 2,4-dinitromesitylene and granulated tin.

-

Add 100 mL of water and 50 mL of concentrated hydrochloric acid.

-

Heat the mixture gently on a steam bath. The reaction is exothermic and may require occasional cooling with a water bath to control the rate of reaction.

-

Add the remaining hydrochloric acid portion-wise over about 1 hour, maintaining a gentle reflux.

-

After the addition is complete, continue heating the mixture under reflux for 2-3 hours, or until the reaction is complete (the yellow color of the dinitro compound should disappear).

-

Cool the reaction mixture to room temperature. A solid complex of the diamine and tin salts may form.

-

Slowly and carefully add a concentrated solution of sodium hydroxide (e.g., 120 g in 200 mL of water) with cooling until the mixture is strongly alkaline. This will precipitate tin hydroxides and liberate the free diamine.

-

Extract the diamine from the reaction mixture with diethyl ether or another suitable organic solvent (3 x 150 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield the crude this compound.

-

The product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or water to give colorless crystals.

Expected Yield: 70-85%

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties:

| Property | Value |

| CAS Number | 3102-70-3[6] |

| Molecular Formula | C₉H₁₄N₂ |

| Molar Mass | 150.22 g/mol [6] |

| Melting Point | 89-91 °C[1] |

| Appearance | Colorless to pale yellow crystals |

Spectroscopic Data:

-

¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the proton environments in the molecule. For this compound, one would expect to see signals for the aromatic proton, the amine protons, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment.[6]

-

¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Signals for the aromatic carbons (both substituted and unsubstituted) and the methyl carbons would be expected.[6]

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying functional groups. Key absorptions for this compound would include N-H stretching vibrations for the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C-H stretching vibrations for the aromatic and methyl groups.[6]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 150.[6]

Applications in Polymer Chemistry

A primary application of this compound is as a monomer in the synthesis of polyamides.[2] Polyamides are a class of high-performance polymers known for their excellent mechanical strength, thermal stability, and chemical resistance. The incorporation of the bulky, trimethyl-substituted aromatic ring of this compound into the polymer backbone can enhance solubility and modify the thermal properties of the resulting polyamide.

Example: Synthesis of a Polyamide from this compound and a Diacid Chloride

Polyamides can be synthesized by the polycondensation of a diamine with a dicarboxylic acid or, more reactively, a diacid chloride.

The resulting polyamide would possess a unique combination of properties derived from the rigid aromatic diacid chloride and the sterically hindered this compound monomer. Characterization of such a polymer would involve techniques like gel permeation chromatography (GPC) to determine molecular weight, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal properties, and tensile testing to evaluate mechanical strength.

Conclusion

This compound is a valuable and versatile aromatic diamine with a rich history rooted in the early days of organic chemistry. Its synthesis, primarily through the dinitration of mesitylene followed by reduction, is a well-established process. This guide has provided a comprehensive overview of its discovery, detailed synthetic protocols, characterization data, and a key application in polymer science. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and properties of this compound opens up avenues for the creation of novel materials and molecules with tailored functionalities.

References

- Fittig, R., & Storer, M. (1868). Ueber die Synthese der Mesitylenreihe. Justus Liebigs Annalen der Chemie, 147(1), 1-11. [Link]

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76547, this compound.

- Organic Syntheses, Coll. Vol. 1, p.404 (1941); Vol. 2, p.63 (1922). [Link]

- LookChem (n.d.). This compound.

- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.

- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.).

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. orgosolver.com [orgosolver.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,6-Trimethyl-1,3-phenylenediamine (CAS 3102-70-3)

A Note on Chemical Identity: This guide focuses on the chemical compound with CAS number 3102-70-3, which is 2,4,6-Trimethyl-1,3-phenylenediamine . Initial inquiries included the name "3-Ethoxy-4-methoxyphenethylamine," which is a distinct compound with a different CAS number (86456-97-5)[1][2]. A brief clarification on this second compound is provided at the end of this guide.

Introduction and Overview

2,4,6-Trimethyl-1,3-phenylenediamine, also known as 2,4-diaminomesitylene, is an aromatic amine featuring a benzene ring substituted with three methyl groups and two amino groups at the 1 and 3 positions[3][4]. This compound is a versatile and strategically important building block in various fields of chemical synthesis, from advanced materials science to pharmaceutical development[3][5]. Its unique structure, characterized by the steric hindrance provided by the methyl groups adjacent to the amine functionalities, imparts specific reactivity and properties to the molecules and polymers derived from it[6]. This guide provides a comprehensive overview of its properties, synthesis, applications, and associated hazards for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2,4,6-Trimethyl-1,3-phenylenediamine is typically a solid at room temperature, appearing as a white to yellow or orange powder or crystal[7]. It is soluble in organic solvents with limited solubility in water[3]. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 3102-70-3 | [4] |

| Molecular Formula | C₉H₁₄N₂ | [4] |

| Molecular Weight | 150.22 g/mol | [4] |

| Appearance | White to Yellow to Orange powder/crystal | [7] |

| Melting Point | 89-91 °C | |

| Boiling Point | 297.7 ± 35.0 °C (Predicted) | |

| logP (Octanol/Water Partition Coefficient) | ~0.41 | |

| Synonyms | This compound, 2,4-Diamino-1,3,5-trimethylbenzene, 2,4,6-Trimethyl-m-phenylenediamine | [7] |

Synthesis of 2,4,6-Trimethyl-1,3-phenylenediamine

The primary synthetic route to 2,4,6-Trimethyl-1,3-phenylenediamine involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by a reduction of the resulting dinitro compound[8][9]. This process offers a high yield and purity of the final product[8].

General Synthetic Protocol

A common industrial synthesis can be summarized in two main steps:

Step 1: Nitration of Mesitylene Mesitylene is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene ring, yielding 1,3-dinitro-2,4,6-trimethylbenzene[9][10]. The reaction temperature is carefully controlled to ensure the desired dinitration and to minimize side reactions[10].

Step 2: Hydrogenation of 1,3-dinitro-2,4,6-trimethylbenzene The dinitro intermediate is then reduced to the corresponding diamine. This is commonly achieved through catalytic hydrogenation using a nickel catalyst under a hydrogen atmosphere[8][9]. The reaction is typically carried out in a solvent such as methanol[8]. After the reaction is complete, the catalyst is removed, and the product is isolated by crystallization[10].

Synthesis Workflow Diagram

Caption: General synthesis pathway for 2,4,6-Trimethyl-1,3-phenylenediamine.

Applications in Research and Industry

The unique structure of 2,4,6-Trimethyl-1,3-phenylenediamine makes it a valuable component in several areas:

-

Polymer Science: As a diamine monomer, it is used in the synthesis of high-performance polymers such as polyimides and polyamides[5][7]. The steric hindrance from the methyl groups can lead to polymers with enhanced thermal stability and improved solubility, which is advantageous for processing[3]. It is also used as a curing agent for epoxy resins, contributing to a more tightly cross-linked network and resulting in composite materials with improved mechanical strength and thermal resistance[6].

-

Dye and Pigment Synthesis: The amine groups on the aromatic ring are reactive sites for diazotization and coupling reactions, making it a precursor in the synthesis of various dyes and pigments[5].

-

Pharmaceutical Intermediate: 2,4,6-Trimethyl-1,3-phenylenediamine serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs), particularly for drugs targeting complex diseases like cancer and neurodegenerative disorders[3]. Its structure allows for the creation of potent and specific therapeutic agents[3].

Hazards and Safety Information

2,4,6-Trimethyl-1,3-phenylenediamine is classified as harmful and an irritant. It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area, using personal protective equipment.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[11][12] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[11] |

| Skin Irritation | 2 | H315: Causes skin irritation[11] |

| Serious Eye Damage/Irritation | 1/2 | H318/H319: Causes serious eye damage/irritation[11] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[11] |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[11] |

| Suspected of causing genetic defects | 2 | H341: Suspected of causing genetic defects |

| Hazardous to the aquatic environment, long-term | 2 | H411: Toxic to aquatic life with long lasting effects[12] |

Handling and First Aid

-

Handling: Wear protective gloves, clothing, and eye/face protection[11][12]. Avoid breathing dust and use only in a well-ventilated area[11]. Do not eat, drink, or smoke when using this product[11][12].

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[7][11].

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice[11][12].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor[11].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing[11].

-

Clarification: 3-Ethoxy-4-methoxyphenethylamine

As mentioned in the introduction, the name "3-Ethoxy-4-methoxyphenethylamine" was included in the initial query. This is a different chemical compound.

-

Molecular Weight: 195.26 g/mol [2]

-

Overview: This compound belongs to the phenethylamine class of chemicals. A related compound, 3-methoxy-4-ethoxyphenethylamine (MEPEA), was synthesized by Alexander Shulgin and is described as producing mild psychoactive effects. Due to the structural similarity, 3-Ethoxy-4-methoxyphenethylamine may have applications in neuropharmacological research. However, detailed public information on its specific properties, applications, and toxicity is limited. It is classified as causing skin and eye irritation and may cause respiratory irritation[2].

This distinction is crucial for researchers to ensure they are working with the correct substance for their intended application.

References

- National Institute of Standards and Technology. (n.d.). 3-Ethoxy-4-methoxyphenethylamine. NIST Chemistry WebBook. [Link]

- NINGBO INNO PHARMCHEM CO., LTD. (2025, November 12). The Strategic Importance of 2,4,6-Trimethyl-1,3-phenylenediamine in Chemical Synthesis. [Link]

- Wikipedia. (n.d.). 3-Methoxy-4-ethoxyphenethylamine. [Link]

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Specialty Chemical Synthesis: The Value of 2,4,6-Trimethyl-1,3-Phenylenediamine. [Link]

- Oakwood Chemical. (n.d.). 3-Ethoxy-4-methoxyphenethylamine. [Link]

- PubChem. (n.d.). 3-Ethoxy-4-methoxyphenethylamine. [Link]

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Enhancing Composites: The Role of 2,4,6-Trimethyl-1,3-Phenylenediamine. [Link]

- Google Patents. (n.d.). CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine.

- Google Patents. (n.d.). CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine.

- PubChem. (n.d.). 4-Ethoxy-3-methoxyphenethylamine. [Link]

- Fisher Scientific. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine 98.0+%, TCI America™. [Link]

- National Institute of Standards and Technology. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. NIST Chemistry WebBook. [Link]

- Wikipedia. (n.d.). p-Phenylenediamine. [Link]

- Hilaris Publisher. (2016, September 23). para-Phenylenediamine Containing Hair Dye: An Overview of Mutagenicity, Carcinogenicity and Toxicity. [Link]

Sources

- 1. 3-Ethoxy-4-methoxyphenethylamine [webbook.nist.gov]

- 2. 3-Ethoxy-4-methoxyphenethylamine | C11H17NO2 | CID 145108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2,4,6-Trimethyl-1,3-phenylenediamine [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | TCI AMERICA [tcichemicals.com]

- 8. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]

- 9. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]

- 10. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. echemi.com [echemi.com]

- 13. 3-Ethoxy-4-methoxyphenethylamine | CAS:86456-97-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 14. 3-Ethoxy-4-methoxyphenethylamine [oakwoodchemical.com]

An In-depth Technical Guide to 2,4-Diaminomesitylene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4-Diaminomesitylene (IUPAC Name: 2,4,6-trimethylbenzene-1,3-diamine), a versatile aromatic diamine intermediate. With a molecular formula of C₉H₁₄N₂ and a molecular weight of approximately 150.22 g/mol , this compound serves as a critical building block in the synthesis of advanced polymers, pigments, and notably, active pharmaceutical ingredients (APIs).[1][2][3][4] This document details a robust, two-step synthesis protocol from mesitylene, outlines a self-validating analytical workflow for structural confirmation and purity assessment, and explores the fundamental principles of its chemical reactivity. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and reactive properties of this important molecular scaffold.

Core Molecular Properties and Identification

This compound is a crystalline solid characterized by a symmetrically substituted benzene ring with two amine functional groups and three methyl groups.[2][4] This substitution pattern imparts distinct steric and electronic properties that are central to its utility in chemical synthesis.

| Property | Value | Source(s) |

| IUPAC Name | 2,4,6-trimethylbenzene-1,3-diamine | [2] |

| Synonyms | 2,4,6-Trimethyl-1,3-phenylenediamine, DAM | [2][4] |

| CAS Number | 3102-70-3 | [2][4] |

| Molecular Formula | C₉H₁₄N₂ | [2][4] |

| Molecular Weight | 150.22 g/mol | [2] |

| Appearance | White to yellow/orange crystalline powder | |

| Melting Point | 89-91 °C | |

| Boiling Point | 297.7 °C at 760 mmHg | |

| Density | 1.051 g/cm³ | |

| Solubility | Slightly soluble in DMSO and Methanol |

Synthesis Protocol: A Validated Laboratory-Scale Approach

The synthesis of this compound is efficiently achieved via a two-step process starting from commercially available mesitylene. This pathway involves an electrophilic aromatic substitution (dinitration) followed by a catalytic reduction. This route is advantageous due to its high yield, stable intermediates, and high purity of the final product.[3]

Diagram of Synthetic Workflow

Caption: Two-step synthesis of this compound from mesitylene.

Step 1: Synthesis of 2,4-Dinitromesitylene (Intermediate)

This step involves the electrophilic nitration of mesitylene. The methyl groups are activating and ortho-, para-directing. The high steric hindrance from the flanking methyl groups at positions 1 and 3 directs the two nitro groups to the 2 and 4 positions.

Methodology:

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 114 g (0.95 mol) of mesitylene.

-

Reagent Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a 22:78 weight ratio, while cooling in an ice bath.

-

Nitration Reaction: Begin stirring the mesitylene and slowly add the nitrating mixture via the dropping funnel. The causality for slow addition is to maintain the reaction temperature at approximately 50°C, preventing runaway reactions and over-nitration.

-

Reaction Completion: After the addition is complete, allow the reaction to stir for 30 minutes at 50°C. Subsequently, increase the temperature to 90-95°C and maintain for another 30 minutes to ensure complete dinitration.[3]

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The solid 2,4-dinitromesitylene will precipitate. Isolate the crude product by vacuum filtration.

-

Purification: Wash the solid with cold water until the washings are neutral to remove residual acid. The product can be used in the next step without further purification or can be recrystallized from ethanol for higher purity.

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the two nitro groups to primary amines. Catalytic hydrogenation is the preferred method as it is clean, high-yielding, and avoids the use of stoichiometric metal reductants which can complicate purification.[3]

Methodology:

-

Reactor Setup: To a high-pressure autoclave reactor, add the crude 2,4-dinitromesitylene (approx. 0.9 mol) from the previous step.

-

Catalyst and Solvent: Add a catalytic amount of Raney Nickel (approx. 10g) and 320 kg of methanol as the solvent. The nickel catalyst is chosen for its high activity and efficiency in reducing aromatic nitro groups.[3][5]

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 1-3 MPa.[3]

-

Reaction Conditions: Begin stirring and heat the mixture to 80°C. The reaction is exothermic; monitor the temperature and pressure closely. The reaction is complete when hydrogen uptake ceases. Maintain the conditions for 1 hour post-uptake to ensure full conversion.[3]

-

Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the nickel catalyst.

-

Isolation and Purification: Remove the methanol from the filtrate under reduced pressure. The resulting solid is this compound. For high-purity material required in drug development, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. This yields a product with >99.5% purity.[3]

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of the synthesized this compound is paramount. The following multi-technique approach provides a self-validating system where each analysis corroborates the others.

Diagram of Analytical Workflow

Caption: Integrated analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework.

Protocol:

-

Sample Preparation: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.[2]

Expected ¹H NMR Spectrum Interpretation (in CDCl₃):

-

Aromatic Proton (1H): A singlet is expected around δ 6.0-6.9 ppm . This single proton is on the C5 position of the ring. Its isolation (no adjacent protons) results in a singlet multiplicity.

-

Amine Protons (4H): A broad singlet is expected around δ 3.5 ppm . The protons on the nitrogen atoms are exchangeable, leading to a broad signal. The integration should correspond to four protons.

-

Methyl Protons (3H at C6): A singlet integrating to three protons is expected around δ 2.1-2.3 ppm .

-

Methyl Protons (6H at C2, C4): A singlet integrating to six protons is expected around δ 2.1-2.3 ppm . The two methyl groups adjacent to the amine groups are chemically equivalent due to the molecule's symmetry.

Expected ¹³C NMR Spectrum Interpretation: Due to the molecule's symmetry, fewer than 9 carbon signals are expected.

-

Aromatic Carbons: Signals for the aromatic carbons will appear in the δ 100-150 ppm region. The carbons bonded to nitrogen (C1, C3) will be the most downfield, followed by those bonded to methyl groups (C2, C4, C6), and finally the protonated carbon (C5).

-

Methyl Carbons: Signals for the three methyl groups will appear in the upfield region, typically δ 15-25 ppm .

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Protocol:

-

Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) or direct infusion using an Electron Ionization (EI) source.[2]

-

Analysis: Acquire the mass spectrum.

Expected Interpretation:

-

Molecular Ion (M⁺): A strong peak should be observed at m/z = 150 , corresponding to the molecular weight of C₉H₁₄N₂.[2][4]

-

Key Fragments: A prominent fragment at m/z = 149 ([M-H]⁺) is expected due to the loss of a hydrogen atom. Another significant fragment at m/z = 135 ([M-CH₃]⁺) from the loss of a methyl radical is also highly probable.[2] This fragmentation pattern is characteristic of alkyl-substituted aromatic amines.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to verify the presence of key functional groups.

Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.[2]

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

-

N-H Stretch: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine (-NH₂).

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the methyl groups.

-

N-H Bend: A bending vibration around 1600-1650 cm⁻¹ .

-

C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Applications in Drug Development

This compound is a valuable building block due to the reactivity of its two primary amine groups.[7] These groups can readily participate in a wide range of chemical reactions, including:

-

Amide and Sulfonamide formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides.

-

Schiff Base formation: Condensation with aldehydes and ketones.

-

Heterocycle synthesis: Serving as a dinucleophile in reactions to form fused ring systems, such as imidazoles or quinoxalines.[7][8]

The three methyl groups on the aromatic ring provide several key advantages. They increase the electron density of the ring, enhancing the nucleophilicity of the amine groups. Simultaneously, they provide steric hindrance that can be exploited to direct reactions regioselectively and can improve the solubility of derivatives in organic solvents.

In drug development, this scaffold is strategically important for synthesizing APIs targeting complex diseases.[1] Its rigid, substituted aromatic core is ideal for positioning functional groups in precise three-dimensional orientations to interact with biological targets. The diamine functionality allows for the construction of diverse molecular libraries by attaching various side chains, facilitating structure-activity relationship (SAR) studies. While specific drug examples are often proprietary, the use of substituted phenylenediamine scaffolds is well-documented in the development of kinase inhibitors and other therapeutic agents.[1]

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE) is mandatory.

-

Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332).[2]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere to prevent oxidation, which can cause the material to darken.

Conclusion

This compound is a high-value chemical intermediate with a well-defined synthetic pathway and clear methods for analytical validation. Its unique combination of reactive amine groups and a sterically defined aromatic core makes it a powerful tool for chemists in materials science and pharmaceutical development. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and strategic implementation in advanced chemical research.

References

- The Strategic Importance of 2,4,6-Trimethyl-1,3-phenylenediamine in Chemical Synthesis. (2025). Ningbo Inno Pharmchem Co.,Ltd.[Link]

- PubChem. 2,4-Dinitromesitylene.

- PubChem. This compound.

- Zhu, S., et al. Research Progress on Application of Organic Diamines and Their Derivatives.

- NIST. 2,4,6-Trimethyl-1,3-phenylenediamine. NIST Chemistry WebBook. [Link]

- ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog. [Link]

- Chemistry Stack Exchange. Reaction of diamines with carboxylic acids to form imidazole. Stack Exchange Inc.[Link]

- InstaNANO. FTIR Functional Group Database Table with Search. InstaNANO. [Link]

- Chemistry LibreTexts.

- Organic Syntheses. Mesitylene. Organic Syntheses. [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

- Nandiyanto, A. B. D., & Gunawan, G. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

- Google Patents. The synthetic method of 2,4,6-trimethyl m-phenylenediamine. CN105254510B.

- NIST. 2,4,6-Trimethyl-1,3-phenylenediamine. NIST Chemistry WebBook. [Link]

- Organic Chemistry Portal. Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]

- Wikipedia. Reduction of nitro compounds.

- Organic Chemistry Data. Nitro Reduction - Common Conditions. orgsyn.org. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]

- 4. 2,4,6-Trimethyl-1,3-phenylenediamine [webbook.nist.gov]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Crystalline Architecture of 2,4-Diaminomesitylene: A Technical Guide for Researchers and Drug Development Professionals

Introduction

2,4-Diaminomesitylene, also known as 2,4,6-trimethylbenzene-1,3-diamine, is an aromatic amine of significant interest in various chemical and pharmaceutical applications.[1][2][3] Its rigid, substituted benzene core provides a valuable scaffold for the synthesis of a diverse range of compounds, including active pharmaceutical ingredients (APIs) and functional polymers.[2] Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling the physicochemical properties of any compound, such as solubility, stability, and bioavailability. This technical guide provides an in-depth analysis of the crystal structure of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development and materials science.

The study of crystal structures and intermolecular interactions is a cornerstone of modern crystal engineering.[4][5] By elucidating the precise packing of molecules and the non-covalent forces that govern this arrangement, we can begin to predict and modulate the bulk properties of a material. This guide will delve into the crystallographic parameters of this compound, its molecular geometry, and the intricate network of intermolecular interactions that define its solid-state architecture.

Crystallographic Data and Structural Determination

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, providing a detailed atomic-level view of its solid-state conformation. The crystallographic data is publicly available through the Crystallography Open Database (COD) and is detailed in a 2016 publication in IUCrData.[1]

The compound crystallizes in the monoclinic space group P 1 21/c 1, with four molecules per unit cell.[1] The fundamental crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 8.1735 Å[1] |

| b | 12.9313 Å[1] |

| c | 8.7300 Å[1] |

| α | 90 °[1] |

| β | 105.803 °[1] |

| γ | 90 °[1] |

| Volume | 886.4 ų |

| Z | 4[1] |

| Density (calculated) | 1.125 g/cm³ |

| R-factor | 0.0900[1] |

| Weighted R-factor | 0.1620[1] |

Table 1: Crystallographic data for this compound.[1]

Molecular Structure and Conformation

Within the crystal lattice, the this compound molecule adopts a largely planar conformation, as expected for an aromatic system. The benzene ring, substituted with three methyl groups and two amino groups, forms the core of the molecule. The precise bond lengths and angles, while not explicitly detailed in the initial search results, can be inferred from the deposited crystallographic information file (CIF). The orientation of the amine and methyl substituents relative to the benzene ring dictates the overall molecular shape and influences the potential for intermolecular interactions.

Caption: Conceptual diagram of intermolecular interactions in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that relies on the diffraction of X-rays by a single, high-quality crystal. The following is a generalized, step-by-step methodology for such an experiment.

Step 1: Crystal Growth

-

Objective: To obtain a single crystal of this compound suitable for X-ray diffraction (typically 0.1-0.5 mm in size).

-

Protocol: Slow evaporation of a saturated solution is a common method. A suitable solvent system (e.g., ethanol, methanol, or a mixture) is chosen based on the solubility of the compound. The solution is filtered to remove any impurities and allowed to evaporate slowly in a controlled environment to promote the formation of large, well-ordered crystals.

Step 2: Crystal Mounting and Data Collection

-

Objective: To mount the crystal and collect diffraction data using a diffractometer.

-

Protocol: A suitable crystal is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed in the X-ray beam of a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

Step 3: Structure Solution and Refinement

-

Objective: To determine the arrangement of atoms in the unit cell and refine the structural model.

-

Protocol: The collected diffraction data is processed to yield a set of structure factors. Initial phases for the structure factors are determined using direct methods or Patterson methods. This leads to an initial electron density map, from which the positions of the atoms can be determined. The atomic positions, along with their thermal displacement parameters, are then refined against the experimental data using a least-squares algorithm to obtain the final, accurate crystal structure.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure of this compound reveals a well-ordered, three-dimensional network stabilized by intermolecular hydrogen bonds. The crystallographic data provides a precise and fundamental understanding of the solid-state architecture of this important molecule. This knowledge is invaluable for researchers in medicinal chemistry and materials science, as it forms the basis for understanding and predicting the physical properties that are critical for the development of new drugs and materials. Further analysis of the Cambridge Structural Database (CSD) could provide deeper insights into the common hydrogen bonding motifs and packing arrangements of related diaminobenzene derivatives, offering a broader context for the structure of this compound.

References

- PubChem. This compound.

- Global Substance Registration System. This compound. [Link]

- ResearchGate.

- LookChem. This compound. [Link]

- MDPI.

- National Center for Biotechnology Information. 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine–4-methylbenzoic acid (1/1). [Link]

- Cambridge Crystallographic Data Centre. Search - Access Structures. [Link]

- Anstey Research Group. Crystal Structures Submitted to the CSD. [Link]

- UL Research Repository. Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. [Link]

- Royal Society of Chemistry.

- PubChem. 2,4,6-Trimethylbenzene-1,3,5-triamine.

Sources

- 1. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Purity Analysis of 2,4-Diaminomesitylene

Introduction: The Critical Role of Purity in 2,4-Diaminomesitylene for Pharmaceutical and Advanced Material Applications

This compound (2,4,6-trimethyl-1,3-phenylenediamine), a key aromatic amine, serves as a vital building block in the synthesis of a wide array of high-performance polymers, dyes, and notably, as an intermediate in the development of pharmaceutical agents.[1][2] Its unique structural features, including the sterically hindered amino groups, impart desirable properties to the final products. However, the presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the resulting drug substances and materials. Therefore, rigorous purity analysis is not merely a quality control measure but a fundamental necessity to ensure product integrity and performance.

This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the purity assessment of this compound. We will delve into the principles behind each technique, offer detailed experimental protocols, and discuss the rationale for their application, equipping researchers, scientists, and drug development professionals with the knowledge to establish robust and reliable purity testing regimens.

Understanding the Impurity Landscape of this compound

Impurities in this compound can originate from various stages of its synthesis, purification, and storage. A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common synthesis pathway involves the nitration of mesitylene to 2,4-dinitromesitylene, followed by reduction to this compound.[1]

Potential impurities may include:

-

Starting materials and intermediates: Unreacted mesitylene, mono-nitro mesitylene isomers, and 2,4-dinitromesitylene.

-

By-products: Isomers of diaminomesitylene, partially reduced nitro-amino mesitylene, and products of side reactions.

-

Reagents and catalysts: Residual acids, reducing agents, and metal catalysts.

-

Degradation products: Oxidized or polymerized species formed during storage, especially if exposed to air or light.[3]

The International Council for Harmonisation (ICH) guidelines, specifically Q3A, provide a framework for the identification, qualification, and control of impurities in new drug substances.[4][5][6] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A multi-faceted analytical approach, employing a combination of chromatographic and spectroscopic techniques, is essential for a complete and accurate purity profile of this compound. This "orthogonal" strategy, where different methods provide complementary information, ensures that a wide range of potential impurities are detected and quantified.

Chromatographic Techniques: The Cornerstone of Separation

Chromatography is the primary tool for separating this compound from its impurities, allowing for their individual detection and quantification.

HPLC is the most widely used technique for the purity analysis of non-volatile organic compounds like this compound.[7] Its versatility in column chemistries and mobile phases allows for the separation of a broad spectrum of impurities.

Principle of Causality: Reversed-phase HPLC (RP-HPLC) is typically the method of choice. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar impurities will elute earlier, while less polar impurities will be retained longer on the column.

Experimental Protocol: RP-HPLC for this compound Purity

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[8]

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) provides a good balance of resolution and analysis time.

-

Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical gradient might start with a high percentage of aqueous buffer (e.g., water with 0.1% formic acid) and ramp up to a high percentage of organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

-

Detection: UV detection at a wavelength where this compound and its potential impurities absorb, typically around 254 nm, is effective.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities are quantified against a reference standard if available.

Self-Validating System: The robustness of the HPLC method is ensured by system suitability tests, including replicate injections of a standard to check for reproducibility of retention time, peak area, and theoretical plates. Method validation should be performed according to ICH Q2(R1) guidelines.

DOT Diagram: HPLC Workflow

Caption: Workflow for HPLC purity analysis of this compound.

For volatile and semi-volatile impurities, GC-MS is a powerful analytical tool.[9] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Principle of Causality: In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

Experimental Protocol: GC-MS for Volatile Impurities

-

Instrumentation: A gas chromatograph coupled to a mass selective detector.[10]

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for a wide range of organic compounds.[11]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

MS Detector: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify unknown impurities.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.

-

Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed using an internal standard.

Self-Validating System: The GC-MS system performance is verified by injecting a standard mixture containing compounds of known concentration and retention times. The mass spectrometer is tuned regularly to ensure accurate mass assignments.

DOT Diagram: GC-MS Workflow

Caption: Workflow for GC-MS analysis of volatile impurities.

Spectroscopic Techniques: Unveiling Molecular Structure

Spectroscopic methods provide crucial information about the chemical structure of this compound and its impurities, confirming identity and revealing the nature of unknown components.

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and identifying impurities.[12]

Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is influenced by its local electronic environment, providing information about the connectivity of atoms. The integration of ¹H NMR signals is proportional to the number of protons, allowing for quantitative analysis.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[13]

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT can provide further structural information.

-

Data Analysis: Compare the obtained spectra with a reference spectrum of pure this compound. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for accurate purity determination by integrating the signals of the analyte against a certified internal standard.

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[14]

Principle of Causality: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, key absorptions include N-H stretching of the primary amine groups and C-N stretching of the aromatic amine.[15][16] The presence of unexpected peaks can indicate impurities with different functional groups. The solvent used can influence the IR spectrum of aromatic amines.[17][18]

Experimental Protocol: FTIR Analysis

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.[12]

-

Data Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands for the amine and aromatic functionalities. Compare the sample spectrum with a reference spectrum.

Data Presentation: A Clear and Concise Summary

For effective communication and comparison, quantitative data from purity analyses should be summarized in a clear and structured table.

Table 1: Typical Purity and Impurity Profile of this compound by HPLC

| Compound | Retention Time (min) | Area % | Specification |

| This compound | 5.2 | > 99.5% | ≥ 99.0% |

| Impurity A (e.g., mono-nitro intermediate) | 3.8 | 0.15% | ≤ 0.2% |

| Impurity B (e.g., isomeric diamine) | 4.5 | 0.10% | ≤ 0.15% |

| Unknown Impurity 1 | 6.1 | 0.08% | ≤ 0.1% |

| Total Impurities | - | 0.33% | ≤ 1.0% |

Conclusion: Ensuring the Integrity of a Crucial Chemical Intermediate

The purity of this compound is a critical determinant of its performance in downstream applications, particularly in the pharmaceutical industry where patient safety is paramount. A comprehensive analytical strategy, integrating orthogonal techniques such as HPLC, GC-MS, NMR, and FTIR, is essential for a thorough characterization of its purity profile. By understanding the principles behind these methods and implementing robust, validated protocols, researchers and manufacturers can ensure the quality and consistency of this vital chemical intermediate, thereby safeguarding the integrity of the final products.

References

- Illinois State University. (2015). The Infrared Spectra of Aromatic Amines (Anilines).

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].

- Chemistry LibreTexts. (n.d.). Amine infrared spectra.

- ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- AMS Biotechnology (Europe) Ltd. (n.d.). Impurity guidelines in drug development under ICH Q3.

- Scribd. (n.d.). ICH Guidelines & Impurity Detection Methods.

- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- European Medicines Agency. (n.d.). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities).

- LookChem. (n.d.). This compound.

- International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).

- Global Substance Registration System. (n.d.). This compound.

- Agilent Technologies. (n.d.). GC AND GC/MS.

- MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program.

- Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column.

- SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils.

- ResearchGate. (n.d.). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design.

- Arabian Journal of Chemistry. (n.d.). Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry.

- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.